N-Hydroxy-D-glutamic acid

Beschreibung

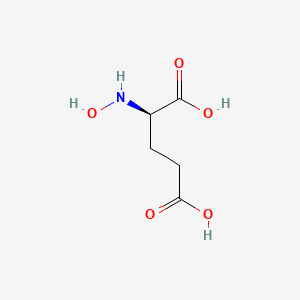

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(hydroxyamino)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIVFXCKHNRSRL-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665272 |

Source

|

| Record name | N-Hydroxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197861-16-8 |

Source

|

| Record name | N-Hydroxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Role of N-Hydroxy-D-glutamic Acid in Bacterial Metabolism

This technical guide details the biological role of N-Hydroxy-D-glutamic acid (N-OH-D-Glu) , focusing on its critical function as a metabolic intermediate in siderophore biosynthesis and its potent activity as a peptidoglycan synthesis antimetabolite.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Microbiologists, Drug Discovery Scientists

Executive Summary

This compound (N-OH-D-Glu) is a specialized amino acid derivative that occupies a unique niche in bacterial physiology. Unlike its L-isomer, which is often a transient intermediate in nitrogen metabolism, the D-isomer is primarily significant in two high-value pathways:

-

Siderophore Biosynthesis: Serving as a structural hydroxamate moiety for iron acquisition systems.

-

Peptidoglycan Antimetabolism: Acting as a competitive inhibitor or false substrate for D-glutamate-dependent cell wall enzymes (MurD, MurI).

This guide explores the mechanistic underpinnings of N-OH-D-Glu, providing experimental frameworks for its detection, synthesis, and evaluation as an antimicrobial probe.

Chemical Identity & Stereochemical Significance

| Property | Specification |

| IUPAC Name | (2R)-2-(hydroxyamino)pentanedioic acid |

| Stereochemistry | D-configuration (R-isomer) |

| Functional Group | N-hydroxy (Hydroxamate precursor) |

| Key Characteristic | Mimic of D-Glutamic acid; Iron-chelating capability |

Scientific Insight: The "D" configuration is critical. Bacterial cell walls exclusively utilize D-amino acids (D-Ala, D-Glu) to resist proteolysis. Consequently, N-OH-D-Glu specifically targets the enzymes governing this "D-world" metabolism, unlike N-OH-L-Glu, which interacts with central nitrogen assimilation (e.g., Glutamine Synthetase).

Core Mechanism 1: Peptidoglycan Synthesis Inhibition

The most distinct biological role of free N-OH-D-Glu is its action as an antimetabolite disrupting cell wall biogenesis. It targets the cytoplasmic stage of peptidoglycan synthesis.

Target Enzymes

-

MurD (UDP-N-acetylmuramyl-L-alanine:D-glutamate ligase): This enzyme adds D-glutamate to the growing peptidoglycan precursor. N-OH-D-Glu acts as a competitive inhibitor, binding to the D-Glu pocket but preventing the correct ligation or forming a destabilized intermediate.

-

Glutamate Racemase (MurI): Responsible for converting L-Glu to D-Glu. N-OH-D-Glu mimics the transition state, potentially locking the enzyme in an inactive conformation.

Pathway Visualization (Graphviz)

The following diagram illustrates the specific interference points of N-OH-D-Glu within the peptidoglycan pathway.

Caption: N-OH-D-Glu interferes with cell wall synthesis by inhibiting MurI (racemization) and MurD (ligation).

Core Mechanism 2: Siderophore Biosynthesis

In specific bacterial strains (e.g., Actinobacteria, Pseudomonas), N-hydroxy amino acids are the building blocks of Hydroxamate Siderophores . While N-hydroxy-lysine and N-hydroxy-ornithine are most common, N-hydroxy-glutamate derivatives serve as specialized chelators.

Biosynthetic Logic

-

N-Hydroxylation: Flavin-dependent monooxygenases (N-hydroxylases) oxidize the amino group.

-

Note: Most hydroxylases act on L-amino acids. The D-configuration in the final siderophore often results from epimerization after hydroxylation or during peptide assembly (Non-Ribosomal Peptide Synthetase - NRPS).

-

-

Acylation: The N-hydroxy group is often acylated (acetylated or succinylated) to form the active hydroxamate iron-binding motif.

-

Assembly: The modified D-Glu is incorporated into the siderophore backbone.

Iron Chelation Chemistry

The N-hydroxy group, when paired with a carbonyl (from the peptide bond or acetylation), forms a bidentate ligand that coordinates Fe(III) with high affinity (

Experimental Protocols

Protocol: Enzymatic Inhibition Assay (MurD)

Purpose: To quantify the inhibitory potency (

Reagents:

-

Purified MurD enzyme (recombinant E. coli or S. aureus).

-

Substrates: UDP-MurNAc-L-Ala, ATP, D-Glutamate.

-

Detection System: Phosphate release assay (Malachite Green) or Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay.

Workflow:

-

Preparation: Prepare reaction buffer (50 mM HEPES pH 8.0, 5 mM

). -

Baseline: Establish

for D-Glutamate (typically 10-50 -

Inhibitor Series: Prepare serial dilutions of N-OH-D-Glu (0.1

to 100 -

Reaction:

-

Mix Buffer + MurD + UDP-MurNAc-L-Ala + ATP.

-

Add N-OH-D-Glu.

-

Initiate with D-Glutamate (at

concentration).

-

-

Measurement: Monitor absorbance at 340 nm (NADH oxidation in PK/LDH assay) for 10 minutes.

-

Analysis: Plot velocity vs. [Inhibitor] to determine

.-

Self-Validation Check: Ensure the control (no inhibitor) shows linear NADH depletion. If depletion is non-linear, enzyme concentration is too high.

-

Protocol: Siderophore Detection (CAS Assay)

Purpose: To detect if N-OH-D-Glu induces siderophore production or is incorporated into secreted siderophores.

Workflow:

-

Culture: Grow bacteria in iron-limited minimal media (M9 + 2,2'-bipyridyl).

-

Supernatant: Centrifuge (5000 x g, 10 min) to remove cells.

-

CAS Reagent: Mix Chrome Azurol S (CAS) solution with Fe(III) and HDTMA (hexadecyltrimethylammonium bromide). Solution should be blue.

-

Assay: Mix 100

supernatant with 100 -

Result: A color change from Blue to Orange indicates iron removal from CAS by a siderophore.

-

differentiation: To confirm hydroxamate nature (indicating N-hydroxy presence), perform the Csaky Test (iodine oxidation -> nitrite detection).

Structural Data & Comparison

| Compound | Target/Role | Structural Feature | Biological Outcome |

| D-Glutamic Acid | Cell Wall Precursor | Primary Amine | Essential Peptidoglycan component |

| N-OH-D-Glu | Antimetabolite | N-Hydroxyl | Inhibits MurD/MurI; Iron Chelation |

| D-Cycloserine | Antibiotic | Isoxazolidinone | Inhibits Alr/Ddl (D-Ala mimic) |

| N-OH-L-Lysine | Siderophore | N-epsilon-Hydroxyl | Precursor to Aerobactin/Mycobactin |

References

-

Barreteau, H., et al. (2008). "Cytoplasmic steps of peptidoglycan biosynthesis." FEMS Microbiology Reviews. Link

-

Challis, G. L. (2005). "A widely distributed bacterial pathway for siderophore biosynthesis independent of nonribosomal peptide synthetases." ChemBioChem. Link

-

Walsh, C. T. (1989). "Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly." Journal of Biological Chemistry. Link

-

Neilands, J. B. (1995). "Siderophores: Structure and Function of Microbial Iron Transport Compounds." Journal of Biological Chemistry. Link

-

Doublet, P., et al. (1993). "The murI gene of Escherichia coli is an essential gene that encodes a glutamate racemase activity." Journal of Bacteriology. Link

Elucidating the Interaction of N-Hydroxy-D-glutamic Acid with NMDA Receptors: A Research Framework

An In-depth Technical Guide:

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission and synaptic plasticity, making it a key target for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2][3] While the pharmacology of its primary agonist and co-agonist sites is well-established, the exploration of novel ligands with unique structural motifs offers the potential for discovering compounds with distinct pharmacological profiles, including subtype selectivity and modulatory activity. This guide introduces N-Hydroxy-D-glutamic acid (OH-D-GA), a structural analog of glutamic acid, as a compound of interest for probing NMDA receptor function. Due to the limited availability of direct experimental data on its interaction with NMDA receptors, this document presents a comprehensive research framework for its characterization. We will delve into the structural and functional intricacies of the NMDA receptor, hypothesize the potential binding modalities of OH-D-GA, and provide a detailed, multidisciplinary experimental plan to elucidate its pharmacological profile. This framework, designed for researchers and drug development professionals, outlines in silico, in vitro, and cellular methodologies, complete with step-by-step protocols and data interpretation strategies, to systematically investigate the binding, efficacy, and downstream effects of this compound on NMDA receptor activity.

Introduction: The Enduring Therapeutic Promise of NMDA Receptor Modulation

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in the central nervous system (CNS), governing fundamental processes such as learning, memory, and synaptic plasticity.[4][5] Its dysfunction is implicated in a wide array of CNS disorders, including depression, schizophrenia, Alzheimer's disease, and neuropathic pain.[2][6][7] This has rendered the NMDA receptor a high-priority target for drug discovery.[1][3] The receptor's complex activation mechanism, requiring the binding of both glutamate and a co-agonist (glycine or D-serine), along with the relief of a voltage-dependent magnesium block, offers multiple sites for pharmacological intervention.[8][9][10]

The quest for novel NMDA receptor modulators is driven by the need for compounds with improved therapeutic windows, reduced side effects, and potentially novel mechanisms of action compared to existing drugs like ketamine and memantine.[6][7] Structural analogs of endogenous ligands are a fertile ground for such discoveries. This compound is one such molecule. Its D-glutamic acid scaffold suggests a potential interaction with the NMDA receptor, while the N-hydroxy modification introduces a unique chemical feature that could alter its binding affinity, efficacy, or subtype selectivity. This guide provides a roadmap for the comprehensive pharmacological profiling of this intriguing compound.

The NMDA Receptor: A Tetrameric Ligand-Gated Ion Channel

Understanding the potential interaction of any novel ligand requires a firm grasp of the target receptor's architecture and function. NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 (A-D) subunits.[8][11] This subunit composition dictates the receptor's pharmacological and biophysical properties.[4][12]

Each subunit possesses a modular structure comprising four distinct domains: the extracellular N-terminal domain (NTD), the agonist-binding domain (ABD), the transmembrane domain (TMD), and the intracellular C-terminal domain (CTD).[4][13] The ABDs of the GluN1 and GluN2 subunits form the binding pockets for the co-agonist (glycine/D-serine) and glutamate, respectively.[8][14] Ligand binding to the ABDs induces conformational changes that are transmitted to the TMD, leading to the opening of the ion channel pore.[14] This allows the influx of Ca2+ and Na+, triggering downstream signaling cascades.[8][10]

Caption: Modular domain structure of a typical GluN1/GluN2 NMDA receptor.

This compound: A Structural Perspective

This compound is a derivative of D-glutamic acid, featuring a hydroxyl group attached to the alpha-amino nitrogen. This seemingly minor modification can have profound effects on the molecule's electronic properties, steric profile, and hydrogen bonding capacity.

-

Stereochemistry: The D-configuration at the alpha-carbon is noteworthy. While L-glutamate is the endogenous agonist for the GluN2 subunit, other D-amino acids, such as D-serine, are potent co-agonists at the GluN1 glycine site.[8]

-

N-hydroxy Group: This functional group can act as both a hydrogen bond donor and acceptor. Its presence could facilitate novel interactions within a binding pocket that are not possible for the parent amino acid.

Given these features, we can formulate several hypotheses for the interaction of OH-D-GA with the NMDA receptor:

-

GluN1 Co-agonist Site Activity: Its D-amino acid structure makes it a candidate for the glycine co-agonist site on the GluN1 subunit. The N-hydroxy group might influence its affinity and efficacy, potentially making it a partial agonist or even an antagonist.

-

GluN2 Agonist Site Activity: While less likely due to the D-configuration, interaction with the glutamate binding site on the GluN2 subunit cannot be ruled out, possibly as a competitive antagonist.

-

Allosteric Modulation: The compound might bind to a novel allosteric site, modulating the receptor's response to its endogenous agonists.[15]

A Multidisciplinary Research Framework for Characterization

To rigorously test these hypotheses, a multi-tiered experimental approach is necessary.

In Silico Modeling: Predicting Binding Interactions

Before embarking on wet-lab experiments, molecular docking simulations can provide valuable insights into the most probable binding site and pose of OH-D-GA.

Experimental Protocol: Molecular Docking

-

Receptor Structure Preparation: Obtain high-resolution crystal or cryo-EM structures of the NMDA receptor ligand-binding domains (e.g., from the Protein Data Bank). Prepare the structures by adding hydrogens, assigning partial charges, and removing water molecules.

-

Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate protonation states and minimize its energy.

-

Docking Simulation: Perform docking of the prepared ligand into the putative binding sites (GluN1 and GluN2) using software such as AutoDock or Schrödinger Suite.

-

Analysis: Analyze the resulting poses based on their predicted binding energy and interactions with key amino acid residues in the binding pocket.

Caption: Workflow for in silico molecular docking studies.

In Vitro Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor site.[16][17]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) known to express high levels of NMDA receptors.

-

Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand specific for the site of interest (e.g., [³H]CGP 39653 for the glutamate site or [³H]glycine for the co-agonist site).

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

| Parameter | [³H]CGP 39653 (GluN2 Site) | [³H]Glycine (GluN1 Site) |

| Ki (nM) | >10,000 (Hypothetical) | 500 (Hypothetical) |

| Interpretation | Low affinity for the glutamate site | Moderate affinity for the glycine site |

| Caption: Hypothetical binding affinity data for this compound. |

Functional Characterization: Electrophysiology

Electrophysiology provides a direct measure of the functional consequences of ligand binding, revealing whether a compound is an agonist, antagonist, or modulator.[12][18]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Recording Setup: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

Agonist/Antagonist Testing: Perfuse the oocyte with a solution containing a saturating concentration of one agonist (e.g., glutamate) and apply increasing concentrations of the test compound (OH-D-GA) to determine if it elicits a current (agonist activity). To test for antagonist activity, co-apply the test compound with known agonists (glutamate and glycine).

-

Data Analysis: Measure the peak current amplitude at each concentration. For agonists, plot the normalized current against the concentration to determine the EC50 and maximal efficacy. For antagonists, plot the inhibition of the agonist-evoked current against the concentration to determine the IC50.

Caption: Workflow for two-electrode voltage-clamp electrophysiology.

| Parameter | GluN1/GluN2A | GluN1/GluN2B |

| EC50 (µM) | 25 (Hypothetical) | 15 (Hypothetical) |

| Emax (% of Glycine) | 60% (Partial Agonist) | 75% (Partial Agonist) |

| IC50 (µM) | N/A | N/A |

| Caption: Hypothetical functional data for this compound at different NMDA receptor subtypes. |

Downstream Signaling: Calcium Imaging

Since NMDA receptor activation leads to a significant influx of calcium, monitoring intracellular calcium levels is a robust method for assessing receptor function in a cellular context.[19]

Experimental Protocol: Fluorescent Calcium Imaging in Cultured Neurons

-

Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

-

Dye Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging Setup: Place the coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging or time-lapse fluorescence microscopy.

-

Stimulation: Perfuse the cells with a baseline buffer, followed by application of this compound, alone or in combination with other NMDA receptor ligands.

-

Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. Quantify the peak change in intracellular calcium concentration in response to the compound application.

Caption: Simplified downstream signaling cascade following NMDA receptor activation.

Data Interpretation and Therapeutic Potential

The collective data from these experiments will paint a comprehensive picture of how this compound interacts with the NMDA receptor.

-

Binding data (Ki) will confirm the primary binding site and affinity.

-

Electrophysiology data (EC50/IC50, Emax) will define the compound's functional activity (agonist, antagonist, partial agonist) and its potency. Subtype selectivity can be assessed by testing against a panel of different GluN2 subunits.

-

Calcium imaging will validate the functional activity in a native cellular environment.

Should OH-D-GA be identified as, for instance, a GluN1 partial agonist with selectivity for a particular GluN2 subtype, it could represent a valuable therapeutic lead. Partial agonists can provide a "buffer" for receptor activity, enhancing it in states of hypofunction (as seen in schizophrenia) and dampening it during periods of excessive activation (excitotoxicity), offering a more nuanced modulation than full agonists or antagonists.[6][7]

Conclusion

The systematic investigation of novel chemical entities like this compound is essential for advancing our understanding of NMDA receptor pharmacology and for the development of next-generation CNS therapeutics. The multidisciplinary framework presented in this guide, encompassing in silico, in vitro, and cellular approaches, provides a robust and self-validating pathway to thoroughly characterize the interaction of this and other novel compounds with the NMDA receptor. The insights gained from such a research program will not only elucidate the specific properties of the test molecule but also contribute to the broader knowledge base of NMDA receptor structure-function relationships, ultimately paving the way for the rational design of safer and more effective drugs for a multitude of debilitating neurological and psychiatric conditions.

References

- Exploring the Therapeutic Potential of NMDA Receptor Modulators in Psychiatry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd3fas0MJ-vBeSbk2bRr-HvxvAbF3x_J9fhsxCYznTygI0B9Z-Ai74640jgy0wI8DhcDgiDrKcH6JHdhsh4GmFxNkBPd2O3joy_9m2F6zCkKbj9mVjqCi6ldAUhIMcHzQHIfwDbAzkZqmNRnvS8fwxW37IDZA2JQ0Zou378nHnLfMlTLqabcQLIr-ApT-x6XBDmXbf0QvLy7-nQar3ADd-6s5i2II=]

- Structure, function, and allosteric modulation of NMDA receptors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUHltyeX_K5d8wbcAGb9M0FwEPXagG9bD-5HXEN-H3vUy2H16eEP2j_rsCfZ5urizyK3h1Fad6hOdZBuRZT9Uq_F9nJuRgPHoQipPFA7DxQikO92xZFYysfZ0I429HAYpWaw2PUttDS4tzFIoAbAVi_X0-yIm4Dw__q8jQ2RubYMvgHWg2Z9lPPZLvBhnotO27I3yXFw9LY0LqfA==]

- Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS61hk4dsm_PvgiSu8rlSo8SjwYurtpgokvHHYqiXJvabKbGqORTeiYoO7lPvLsYhfKYB67QpotAb674KIlVTIdR5-POwh3ZLfHo-hmTieFGYOvc7qPbejoWKqNek_hTZuzxtdKi_s5wFlPK-GUIA4qCgjjsfTP62U0wgrUMuDhDSxLyjQ6GTI8LFA9L6wgn-HBhUMA6az8te4zG-xyX1pZS5kcdqSTgEeN3PxMoIDrtX2YJkM7hyW_5lNcnWd]

- NMDA receptor - Wikipedia. [URL: https://vertexaisearch.cloud.google.

- Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzOLXkVYES5sOhaTRBL9j63Fyw-qwQjv2M9iR9SzW-rH2wLcxi81QkAX4mHVHAux5kKLIq7CZg2hmyL1dDBsqoZQhpiYWQmZJyyptDKtFe08Aqmv6EQ3FDRw0t0kLB4XlFVaRt]

- Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqUukd8Kf9Hnc6aPL8KwWdUFVL3Ib9g58Wt-uzZqJ0wQO-7ZHO8ycNrzR-RnEn4YpnU3WftrftjwFMlU8qcVIuf1Y_dL6t4GUM4TqV85Vm9MCbFuCw9ObLheYC8kvEN2xIDjaP]

- Model of the glycine binding site of the NMDA receptor located on the... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGURU3B8d5kyMboKqbVXkqadYoi6w9_Ba0Ir3IPxMSqCoaOlgYQXRaiCD1w5FErJ18DUYMHFhUH6rRGra4XIfAWqFOasFlsZo3CD_rCqi4TD1xP1BNpZHlMCQG5GC70FmlHLPEcUvM4UhUFUdebu13shojxw1lNFiF-KhMEu8BFMizZEn1040BlRPIdEZT75QMywC5yfxmKmP2ot_0MH07jQcpRD7KrFCclZKsaSumcWElUbQXPmtd2NOjwdsKIKOqGA==]

- Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release | Journal of Neurophysiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM7WUgAv4rJsvbvABtNre0lyYmxOK34-wRBzLq1WJgcVzBM5_H5NydOFPPfmEfMrIAAZO2fLTfLxVBIBeCcRnwjj1VF7FE1SbZFjP9V3oYdkCS5hhFMM8mNM4dkvKEXRCwjlFludY2Ml1CM3Yk0XQls5EgPMLkB89v]

- Structure, Function, and Pharmacology of NMDA Receptor Channels - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNYgogsqWgG_QEDUOasyolju2dXqFbp-rL7O3hkzLMYkJWscsnGzRE-z0yO72ylBaHeAQGLqRbfwyjfBH89Lxvf99HO9lr5rH-6M8QUB9Aak3kt17kdG5pLfEP_YatoWYgmnHWo2RW1Hbf1bCVDJsqfqjzgy4dghEB9czexBOa8JLdWnUDWmxB9xg_qJ5K7Cb93CDAPMWh]

- Activation Mechanisms of the NMDA Receptor - NCBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYkj0rjCVCaf0_agknXn6i9LKx4EUeZL8NMl83ND2kFvJ_tAcafaZxvJKKhJPKZ_Gb1IVMaiWX7JLS4yffwAQELX7_SjiONpUNUZzc3lnVMhPwUriXJUjKJX-AVEfmn-H2ChHEbnI=]

- Structural insights into NMDA receptor pharmacology - Portland Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe91whDdmZX9opzggfeCxw6Ye3nahekHRAZZIPYrPKD5ndhb6koTX9U9QherQxHNVtCVTsNLQGUG22V4m3zZbnMjxBQjthKYi2x450aFi37YTHoE2l_GgQeTpC_PMkKNs5sLG3nYOBZLeXmItRAnDRcuBk2JOQlRkTCPGuA137ZMwKRPJyzilYZPCMbbDzHpLNRGIiLFi40RIbQpvSZcmi_a7CEQ==]

- What are NMDA receptor modulators and how do they work? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEui2mmc7crjIp5MmWVSwTrrjMKAbiisgpNAnG1nRO_R2eKJeF5_01AId7cIhvr85oBRyRTBhvcY1xHC-2efRkfp9PJLb6SyjsSjeX3uE6L3kOkHY7_iRatAxDvbBbQmRPh6J3h0MMmIiZV4LORNCrxiwp1z3GpPaDFCB__Penf-M5XlzAIlDeyo23YVnnrqfYarKzTfQ==]

- Novel NMDA Receptor Modulators: An Update - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn7roPIRTXbHHI2WTg8EJlfEFhmTa2ZZMACC4fOjNON5e13T4SOzYN7ty4j_fWwJt_T6QvFG_QshEPrN5kG9Y49M4BEpD0WUHbSmxWq0NEAVVmmIW1mreWwiMVQ85zoQpgxOPXrMypswRdCSw=]

- Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1xCG7V8NnnT4Ren0aCTxndupV3vVXMbzHEdEsQH95jrfHLXavbIVta_MI77kNAARFHquHMZ50l9C9s6JWuecp3vJ58gbd519WcS5WA7s2iACav7ayJILNJeSfv355uEN9b-Jb7MyqWOAmWZmSmtjI]

- NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLJtK8yr1aPRRRJlZn6C6kB2zegwCSAMJnlanDBRFt7hxQIUafPgyBriPP028F_p_DNQM9RrN2YI6yKiRrzYTEVfkTl27iJJLTpPRBerx_T3HYRQIyTBignC4-Jivxq4b9tA==]

- Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-0jHFbNn9NgoRAV7QfIDPf8UChhaqoKd08Syeoyi0To8Ggmt97OA_fOncH3BYgBuvjI7rFVtW5tdpE8PQx4f8TMbc7GEPOtJ2qx9ybTfqL3AYjWp2lEpwi-d18UepcCbCTtuxhhxR]

- NMDA Biochemical Binding Assay Service - Reaction Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUMeTTs25dDLXFzhID3JttG1VOAwKpvZNKwvrKTPonmL7AJ8VCd3KwYqLkEwmqIYHqTY-AASTBMGvXNYDta7cohSekE0D06yHVE2v42dLeN7bi4dIxooBXdfGBK3egHB0xjr_qxpjDS-UcwAMM5Grn]

- Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists | ACS Chemical Neuroscience - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmdxJSVQ-F0X7YP5xenZK6gfekptJYu8xQWLRURU4obStl_NQuztxbhZORjOaCRQ-Jw9l9Db9K5uVn-Z5ScdmtwHL3b18hl0LPo8mP-Rs5XtaN8qiaAsGebUmBPCxjqrUhWr0SOZIw7PoTZypUodRH]

- NMDA Receptor Function and Physiological Modulation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgfd2Kq-PKKkPUp-0n7cMY2m0czY4S1HETtcGieHy52G_ctcAD7mqIJiHHBEOJhtJprjPAE_f8Ikj6PQ4io0kD2VO2oQfaVrkuCOdfjVhoIiX-BodtvMAHZEBtKNdE23jJEh6lNqtCaSSFOQqajWVzKSVAMA=]

- The Use of Ligand Binding in Assays of NMDA Receptor Function. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF22VeSssvcvIlMLzcE4Gdnnigj1YglkBGTrrhJhpFpu2VNun5iE05BN48OIWH1QP6CyCuoULhxG1IRoHn3OgrO7pPm0Lh_2S-qRvpN-KKYbG2KoX6K_yEonjFVz5Gf_om6NuYupW6ruMONBniW1BTWoh_wyVlqwaL8VwfIAYgxZyNKAQ==]

- (PDF) Synthesis and pharmacological properties of glutamic acid amides: A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH_hLbbACLOZ7BZ__kZTvIwzwdwbE4aChlHewg0O1ttnYPO9pTt78w-YP6BUuUV6vKyTMUqZanYijIFxq8tZBKPgexUFBPLVLjqY2xYAqFdWKSTEvYDOx9is9Or4JYJA0S8Yce3FoOqI0HqDMpGdVphYpbwQR6m3xqF8f2f12JWW1MeGFcqjw-aCmuPdvgGmRvjm2IAaU1HcsxwGgJZa389EYaxO9JgLKldyoeilOOnPkjaJ4TUkU=]

- A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVSz8QX3QilSpr4n4IsecR4pVAnL9wnhDegjKO1fQ05ER1Pf67L3CaiDKw6RydNMKL8V1Z73s6eUmvQKXDOSrka6O1BC-GSKiNftfsb3kRENyneH9Dh-Pd5QRBxGcbBDk3FqWlHSqd-HUU9ZU=]

- Receptor to glutamate NMDA-type: the functional diversity of the nr1 isoforms and pharmacological properties - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI4lsXWQ-jJOFPCeTS0UWufWkXW1ARr-3evXDD2FhX1hCH3sDphLVbaE_w-NlP7B-WQ01ct7DuO4YsMHFYCmeWvhZXIv5S2HxB5iZiiVtL_W0ScNIi-xutJIiwZL52yABIbSMc]

- Synthesis of nonracemic hydroxyglutamic acids - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGahvMjE1xjFlmOHyue8ZFxKYlx69AohbXwkUc-_Cko2-mjLiHGuLfuHL_uCa1KoxGzKh7oSkqXKG0F7Om5rpWD1zABVP5XLyBE9f69TCTzmOqt4smlpwfsK7ZuUgt8xQ51yTSxMK_6FPb09Vc=]

- NMDA receptors: Biological properties and their roles in neuropsychiatric disorders. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvrhdjgiEGrlrEqkbGhPn7WIjNp0Gv-wO87UOCnE-bRwIj4N6mUcwcayWQXJk1dsaSwjUwH8WAIF32x6YU39_oak8o--H-pBOaP1vQz49eAOhYHZPLhqkHjgTkmlu_m4e4GZvbPL1DeEJb6TS4m_M23Yx1juI=]

- Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUHfKOpWwGlF_hzCyq3TIgmZE9K8ozNZGb9Kx_QWcZmTTYeVt8RcI-lExkN7hd5bjS29Fx30FrRUol6hIfUmqcBj46pX0rLIp22LRXIrO8WoSd3WkIuQJCMidsjqH5KGhEY-nhp88OV_erltcWKcloaPw44C8s2e52HbjQsDiCGPXB5iNG_xgaSfrW4E_LqbmOeghgpjPU1RgNWnf-gqc=]

- NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIGkq73qcFa_BF_lv5e2RrrQKe7mMQ4NA6wm2K3MggTPFKuk0GeVyZ_jTIV9b5dxDyZPQwnPTWtarHvGZxcaYw3NcDeriDm_avyoSfVVM9fg4rP__x387lmiBAoSeqo3y8qGFV]

Sources

- 1. Exploring the Therapeutic Potential of NMDA Receptor Modulators in Psychiatry || TinyEYE Therapy Services [tinyeye.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. NMDA receptors: Biological properties and their roles in neuropsychiatric disorders [accscience.com]

- 6. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]

- 7. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. brain.phgy.queensu.ca [brain.phgy.queensu.ca]

- 11. scispace.com [scispace.com]

- 12. Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. jneurosci.org [jneurosci.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of N-Hydroxy-D-glutamic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the therapeutic potential of N-Hydroxy-D-glutamic acid (HODA) and its derivatives, with a primary focus on their role as inhibitors of the bacterial enzyme glutamate racemase. As the threat of antimicrobial resistance continues to grow, the identification of novel bacterial targets and the development of targeted inhibitors are of paramount importance. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the mechanism of action, synthesis, and evaluation of this promising class of compounds. We will delve into the biochemical rationale for targeting glutamate racemase, provide detailed experimental protocols for assessing inhibitor activity, and discuss the future perspectives for the clinical application of HODA derivatives.

Introduction: The Imperative for Novel Antibacterial Targets

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The traditional pipelines for antibiotic discovery have slowed, necessitating a shift towards the exploration of novel bacterial targets that are essential for microbial survival and absent in human hosts. One such target is glutamate racemase (MurI), a prokaryotic-specific enzyme crucial for the synthesis of the bacterial cell wall.

Glutamic acid, an essential amino acid, exists in two enantiomeric forms: L-glutamic acid and D-glutamic acid. While L-glutamate is a common component of proteins, D-glutamate is a key structural element of peptidoglycan, the rigid polymer that forms the bacterial cell wall.[1][2] The presence of D-amino acids in the peptidoglycan layer provides protection against host proteases that are specific for L-isomers.[3] Bacteria utilize the enzyme glutamate racemase to catalyze the interconversion of L-glutamate to D-glutamate, ensuring a sufficient supply of this essential building block for cell wall biosynthesis.[4][5] Crucially, glutamate racemase is absent in mammals, making it an ideal target for the development of selective antibacterial agents with a potentially high safety profile.[4]

This compound (HODA) has emerged as a potent and specific inhibitor of glutamate racemase. This guide will provide a detailed examination of HODA and its derivatives as a promising class of antibacterial agents.

Glutamate Racemase: A Key Player in Bacterial Cell Wall Synthesis

The Catalytic Mechanism of Glutamate Racemase

Glutamate racemase is a cofactor-independent enzyme that employs a two-base catalytic mechanism. The active site contains two conserved cysteine residues that act as acid/base catalysts.[3][5] The proposed mechanism involves the following steps:

-

Deprotonation: One cysteine thiolate abstracts the α-proton from the substrate (either L- or D-glutamate).

-

Formation of a Planar Intermediate: This deprotonation results in the formation of a planar enolate intermediate, stabilized within the active site.

-

Reprotonation: The second cysteine thiol donates a proton to the opposite face of the planar intermediate.

-

Product Release: This results in the formation of the opposite enantiomer of glutamate, which is then released from the active site.

The symmetrical nature of the active site allows the enzyme to efficiently catalyze the reaction in both directions, maintaining an equilibrium between L- and D-glutamate.

Caption: Simplified mechanism of glutamate racemase.

This compound: A Competitive Inhibitor of Glutamate Racemase

This compound (HODA) has been identified as a competitive inhibitor of glutamate racemase.[6] Its inhibitory activity stems from its structural similarity to the natural substrate, allowing it to bind to the active site. However, the presence of the N-hydroxy group alters its reactivity within the active site, leading to inhibition.

Mechanism of Inhibition: The Role of an Imine Intermediate

It is proposed that HODA acts as an alternate substrate for glutamate racemase, leading to the formation of an inhibitory imine intermediate.[6] The N-hydroxy group of HODA is thought to mimic a water molecule that interacts with the glutamate amino group in the active site.[4] The catalytic cysteine residue in the active site can deprotonate the α-carbon of HODA, but the subsequent reaction is altered. Instead of a simple reprotonation, an elimination of water from the N-hydroxy group can occur, leading to the formation of an α-imino acid. This imine intermediate is likely the species responsible for the potent inhibition of the enzyme.[6]

Caption: Proposed inhibitory pathway of HODA.

Kinetic Profile of HODA

Studies have characterized the inhibitory and substrate-like properties of D-N-hydroxyglutamate against glutamate racemase, providing the following kinetic parameters:

| Parameter | Value | Reference |

| Ki (Inhibition Constant) | 56 µM | [6] |

| KM (Michaelis Constant) | 57 µM | [6] |

| kcat/KM | 3.2 x 103 M-1s-1 | [6] |

These data indicate that D-N-hydroxyglutamate is a potent competitive inhibitor of glutamate racemase.[6] In contrast, L-N-hydroxyglutamate is a much weaker inhibitor.[6]

Synthesis of this compound Derivatives

A plausible synthetic route could involve the N-hydroxylation of a suitably protected D-glutamic acid derivative.

General Strategy for N-Hydroxylation

A potential synthetic approach could involve the following key steps:

-

Protection of Carboxylic Acid Groups: The two carboxylic acid groups of D-glutamic acid would need to be protected, for example, as esters (e.g., methyl or benzyl esters), to prevent side reactions.

-

N-Hydroxylation: The protected D-glutamic acid could then be subjected to N-hydroxylation. This can be achieved using various reagents, such as dimethyldioxirane or by oxidation of the corresponding amine.

-

Deprotection: Finally, the protecting groups on the carboxylic acid functionalities would be removed to yield this compound.

The development of a robust and scalable synthesis protocol is a critical step in the advancement of HODA derivatives as therapeutic agents.

Experimental Protocols for Evaluating Inhibitor Activity

The evaluation of this compound derivatives as glutamate racemase inhibitors requires robust and reliable enzymatic assays. Two primary methods are commonly employed: a circular dichroism (CD) assay and a coupled-enzyme assay.

Glutamate Racemase Expression and Purification

Prior to performing any activity assays, a source of purified glutamate racemase is required. The enzyme can be overexpressed in a suitable host, such as E. coli, and purified using standard chromatographic techniques, such as affinity chromatography (e.g., using a His-tag) followed by size-exclusion chromatography.[7]

Circular Dichroism (CD) Assay

This assay directly measures the interconversion of L- and D-glutamate by monitoring the change in the circular dichroism signal of the solution. L- and D-glutamate have distinct CD spectra, and the racemization reaction leads to a change in the overall CD signal, which can be monitored over time to determine the enzyme's activity.[11][12]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the substrate (e.g., 2.5 mM L-glutamate) in a suitable buffer (e.g., 10 mM potassium phosphate, pH 8.2, containing 0.2 mM DTT).[7][11]

-

Instrument Setup: Set up a CD spectropolarimeter to monitor the CD signal at a specific wavelength where the difference between the L- and D-enantiomers is maximal (e.g., 203 nm).[11] Maintain the temperature at 25°C.[11]

-

Initiate Reaction: Add a known amount of purified glutamate racemase to the reaction mixture in a quartz cuvette.

-

Data Acquisition: Record the change in the CD signal over time.

-

Data Analysis: The initial rate of the reaction can be determined from the linear portion of the curve. For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the reaction rate and to calculate kinetic parameters such as Ki.

Coupled-Enzyme Assay

This is a spectrophotometric assay that indirectly measures the activity of glutamate racemase by coupling the production of L-glutamate to a reaction catalyzed by L-glutamate dehydrogenase (L-GDH), which results in a measurable change in absorbance.[7]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Initiate Reaction: Add purified glutamate racemase to the reaction mixture.

-

Data Acquisition: Monitor the increase in absorbance at the appropriate wavelength (e.g., 450 nm for the INT/diaphorase system) over time using a spectrophotometer.[2][13]

-

Data Analysis: The rate of the reaction is proportional to the rate of change in absorbance. This assay can be used to determine kinetic parameters and to screen for inhibitors.

Caption: Workflow for evaluating HODA derivatives.

Therapeutic Potential and Future Directions

The specific inhibition of glutamate racemase by this compound derivatives presents a compelling strategy for the development of novel antibacterial agents. The absence of this enzyme in humans suggests a low potential for host toxicity, a significant advantage in drug development.[4]

In Vivo Efficacy

While specific in vivo efficacy data for this compound derivatives are limited in the public literature, studies on other 4-substituted D-glutamic acid analogues have demonstrated efficacy in a murine thigh infection model against Streptococcus pneumoniae.[14] This provides a strong rationale for pursuing in vivo studies with HODA derivatives.

Pharmacokinetics and Safety

The pharmacokinetic and toxicological profiles of this compound derivatives will be critical determinants of their clinical success. Studies on a glutamic acid derivative named "glutaron" have shown that it can penetrate the blood-brain barrier and has a high affinity for well-vascularized organs.[15] However, detailed pharmacokinetic and toxicity studies specifically for HODA and its analogues are necessary. Key parameters to investigate include absorption, distribution, metabolism, excretion (ADME), and potential off-target effects.

Lead Optimization and Derivative Development

The this compound scaffold provides a promising starting point for lead optimization. Medicinal chemistry efforts can be directed towards synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in identifying modifications that enhance the desired therapeutic attributes while minimizing potential liabilities.

Conclusion

This compound and its derivatives represent a promising new frontier in the fight against antimicrobial resistance. Their targeted inhibition of glutamate racemase, a bacterial-specific enzyme essential for cell wall synthesis, offers a clear and compelling mechanism of action. This technical guide has provided a comprehensive overview of the current state of knowledge, from the fundamental biochemistry of the target enzyme to the practical considerations for inhibitor evaluation. Further research into the synthesis, in vivo efficacy, and safety of this compound class is highly warranted and holds the potential to deliver a new generation of much-needed antibacterial therapies.

References

-

Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. (2023). Taylor & Francis. [Link]

-

4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity. (2002). PubMed. [Link]

-

Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. PMC. [Link]

-

A novel assay method for an amino acid racemase reaction based on circular dichroism. ScienceDirect. [Link]

-

Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. (2016). Antimicrobial Agents and Chemotherapy. [Link]

-

Glutamate racemase as a target for drug discovery. PMC. [Link]

-

The inhibition of glutamate racemase by D-N-hydroxyglutamate. (1997). UBC Chemistry. [Link]

-

Glutamate racemase. Wikipedia. [Link]

-

Glutamate Dehydrogenase (GLDH-R). Kikkoman Biochemifa Company. [Link]

-

glutamate racemase. University of Wisconsin-La Crosse. [Link]

-

Glutamate racemase as a target for drug discovery. (2009). Request PDF. [Link]

-

Synthesis of nonracemic hydroxyglutamic acids. (2019). PMC. [Link]

-

Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. ResearchGate. [Link]

-

Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. (2023). MDPI. [Link]

-

Formation of Imines and Enamines. (2025). Chemistry Steps. [Link]

-

Circular dichroism (CD) spectra of S. mutans MurI using glutamic acids... ResearchGate. [Link]

-

Pharmacokinetic Properties of a New Glutamic Acid Derivative Glutaron. (2015). PubMed. [Link]

-

19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025). Chemistry LibreTexts. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. (2020). MDPI. [Link]

-

ENZYMATIC SYNTHESIS OF GAMMA-GLUTAMYLHYDROXAMIC ACID FROM GLUTAMIC ACID AND HYDROXYLAMINE. (1963). PubMed. [Link]

-

Distribution, industrial applications, and enzymatic synthesis of D-amino acids. (2015). PubMed. [Link]

-

General mechanism for the imine formation reaction in organic (top) and... ResearchGate. [Link]

-

Effect of various analogues of D-glutamic acid on the D-glutamate-adding enzyme from Escherichia coli. (1994). PubMed. [Link]

-

Glutamic acid analogues used as potent anticancer: A review. (2002). Der Pharma Chemica. [Link]

-

D-glucose based syntheses of β-hydroxy derivatives of L- glutamic acid, L-glutamine, L-proline and a dihydroxy pyrrolidine alkaloid. (2015). RSC Advances. [Link]

-

Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. (2021). QMRO Home. [Link]

-

Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Stanford Chemicals. [Link]

-

The Chemical Synthesis of DNA and RNA Oligonucleotides for Drug Development and Therapeutic Applications. Request PDF. [Link]

-

Enzymatic de novo DNA Synthesis Methods. eScholarship.org. [Link]

-

Automated DNA chemical synthesis. (2021). SigutLabs. [Link]

Sources

- 1. promega.com [promega.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate racemase - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The inhibition of glutamate racemase by D-N-hydroxyglutamate | UBC Chemistry [chem.ubc.ca]

- 7. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Distribution, industrial applications, and enzymatic synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A novel assay method for an amino acid racemase reaction based on circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. 4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic Properties of a New Glutamic Acid Derivative Glutaron - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architects of Iron Homeostasis: A Technical History of N-Hydroxy-α-Amino Acid Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of N-hydroxy-α-amino acids is a story intertwined with the fundamental biological process of iron acquisition. These unique amino acid derivatives were not initially sought as individual molecules but were unveiled as critical structural components of siderophores, the low-molecular-weight, high-affinity iron chelators produced by microorganisms. This in-depth guide provides a technical narrative of the historical discovery and isolation of N-hydroxy-α-amino acids, with a focus on the pioneering work that led to their identification within complex natural products. While the specific compound N-Hydroxy-D-glutamic acid is not prominently documented in the historical literature, this guide will illuminate the general principles and methodologies of discovery and isolation through the lens of closely related and well-studied analogues, such as N-hydroxy-D-ornithine, a key component of many siderophores. We will explore the early history of siderophore research, the intricate process of their isolation, the chemical methods for their degradation to identify constituent amino acids, and the stereochemical analyses that revealed the presence of D-isomers. This guide aims to provide a comprehensive understanding of the scientific journey that brought these crucial molecules to light, offering valuable insights for researchers in natural product chemistry, microbiology, and drug development.

Introduction: The Quest for Iron and the Dawn of Siderophore Research

Iron is an essential element for nearly all forms of life, playing a critical role in a vast array of metabolic processes. However, in aerobic environments, iron exists predominantly in the insoluble ferric (Fe³⁺) state, making its acquisition a significant challenge for microorganisms. This evolutionary pressure led to the development of sophisticated iron uptake systems, central to which are siderophores.[1] The story of N-hydroxy-α-amino acids begins with the study of these "iron carriers."

In the mid-20th century, researchers investigating microbial growth factors made a series of seminal discoveries. Compounds like "mycobactin," essential for the growth of Mycobacterium paratuberculosis, and "ferrichrome," a growth factor for certain fungi and bacteria, were isolated and found to possess a remarkable affinity for iron.[1][2] These early discoveries laid the groundwork for the recognition of a widespread and structurally diverse class of natural products dedicated to iron chelation.

The key to the potent iron-binding capacity of many of these early-discovered siderophores was a then-unfamiliar functional group: the hydroxamate. This moiety, derived from N-hydroxy-α-amino acids, provides the bidentate oxygen ligands that coordinate with ferric iron in a highly stable octahedral complex.[3] The journey to understanding the structure of siderophores, therefore, necessitated the discovery and characterization of their N-hydroxylated amino acid building blocks.

The Unveiling: Isolation and Structural Elucidation of Hydroxamate Siderophores

The initial challenge for chemists was the isolation of these iron-chelating compounds from complex microbial cultures. The general approach involved cultivating microorganisms in iron-deficient media to stimulate siderophore production, followed by extraction and purification.

General Isolation Protocol for Hydroxamate Siderophores

A typical workflow for the isolation of hydroxamate siderophores from microbial cultures is outlined below. This protocol is a generalized representation based on historical and contemporary methods.

Step 1: Culture and Induction

-

Inoculate a suitable liquid medium with the microorganism of interest. The medium should be formulated to be iron-deficient to induce siderophore biosynthesis.

-

Incubate the culture under optimal growth conditions (temperature, aeration, pH) for a period sufficient for siderophore accumulation in the supernatant.

Step 2: Extraction

-

Separate the microbial biomass from the culture supernatant by centrifugation or filtration.

-

Extract the supernatant with an organic solvent in which the siderophore is soluble, such as chloroform-phenol or benzyl alcohol. The choice of solvent depends on the polarity of the target siderophore.

Step 3: Purification

-

The crude extract is then subjected to a series of chromatographic separations. Historically, techniques like counter-current distribution and column chromatography with adsorbents such as alumina or silica gel were employed.

-

Modern methods utilize a combination of techniques including:

-

Adsorption Chromatography: Using resins like Amberlite XAD to capture the siderophores from the aqueous phase.

-

Size-Exclusion Chromatography: To separate compounds based on molecular weight.

-

Ion-Exchange Chromatography: To separate siderophores based on their charge.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for the final purification of individual siderophores.

-

The following diagram illustrates a generalized workflow for siderophore isolation:

Caption: Generalized workflow for the isolation of siderophores.

Deconstruction and Discovery: Identification of N-Hydroxy-α-Amino Acids

Once a pure siderophore was obtained, the next critical step was to determine its chemical structure. This was typically achieved through chemical degradation, breaking the molecule down into its constituent building blocks.

Hydrolysis: The Key to Unlocking the Components

Acid hydrolysis was the primary method used to cleave the amide and ester bonds within the siderophore backbone. This process, however, presented a significant challenge when dealing with N-hydroxy amino acids, as the N-O bond is labile under harsh acidic conditions.

Protocol for Siderophore Hydrolysis and Amino Acid Analysis:

-

Hydrolysis: The purified siderophore is hydrolyzed in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours in a sealed, evacuated tube.

-

Derivatization: The resulting amino acid mixture is then derivatized to facilitate separation and identification. A common method is the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for chiral amino acids.[4]

-

Chromatographic Separation: The derivatized amino acids are separated using techniques like paper chromatography, thin-layer chromatography (TLC), or more definitively by HPLC.

-

Spectroscopic Analysis: The structure of the isolated amino acid derivatives is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6]

It was through this process of degradation and analysis that chemists first identified unusual amino acids that did not correspond to the canonical proteinogenic amino acids. A prime example is the discovery of N⁵-hydroxy-L-ornithine as a key component of the ferrichrome family of fungal siderophores.[3]

The following diagram illustrates the process of identifying constituent amino acids from a siderophore:

Caption: Workflow for the identification of constituent amino acids from a purified siderophore.

The "Unnatural" Configuration: The Discovery of D-Amino Acids in Siderophores

A further layer of complexity and intrigue was added with the discovery that many of the amino acid components of siderophores existed in the D-configuration, which is far less common in nature than the L-configuration found in proteins.[7][8] The determination of the stereochemistry of these N-hydroxy-α-amino acids was a crucial step in their complete characterization.

Chiral derivatization, as mentioned with Marfey's reagent, followed by chromatographic comparison with authentic standards of both L- and D-isomers, was instrumental in establishing the absolute configuration of these components.[4] The presence of D-amino acids in these non-ribosomally synthesized peptides is now understood to be a common feature, often contributing to their resistance to degradation by common proteases.

The Case of this compound: An Elusive Target

It is plausible that this specific compound exists as a component of a yet-to-be-characterized siderophore or other natural product. The principles and methodologies outlined in this guide for the discovery and isolation of N-hydroxy-α-amino acids from natural sources would be directly applicable to the search for and characterization of this compound.

Conclusion and Future Perspectives

The history of the discovery and isolation of N-hydroxy-α-amino acids is a testament to the power of natural product chemistry in revealing novel molecular structures with profound biological functions. From their initial recognition as components of microbial growth factors to their characterization as the iron-chelating heart of siderophores, these compounds have opened up new avenues of research in microbiology, biochemistry, and medicine. The methodologies developed for their isolation and structural elucidation have laid the foundation for the ongoing exploration of the microbial metabolome.

For drug development professionals, the story of N-hydroxy-α-amino acids and siderophores offers a compelling example of "Trojan horse" strategies, where antibiotics are conjugated to siderophores to facilitate their entry into bacterial cells.[9] A deeper understanding of the diversity and biosynthesis of N-hydroxy-α-amino acids will undoubtedly fuel the development of novel therapeutics to combat infectious diseases. The search for new natural products containing these unique building blocks, including the elusive this compound, continues to be a promising frontier in scientific discovery.

References

- Braun, V., & Hantke, K. (2011). The history of siderophores. Biometals, 24(3), 487-501.

- Ratledge, C. (2004). Iron Acquisition by the Genus Mycobacterium: History, Mechanisms, Role of Siderocalin, Anti-Tuberculosis Drug Development. Tuberculosis, 84(1-2), 110-130.

- Giessen, T. W., Franke, K. B., Knappe, T. A., Kraas, F. I., Bosello, M., Xie, X., Linne, U., & Marahiel, M. A. (2012). Isolation, Structure Elucidation, and Biosynthesis of an Unusual Hydroxamic Acid Ester-Containing Siderophore from Actinosynnema mirum.

- Moody, D. B., Young, D. C., Cheng, T. Y., Rosat, J. P., Roura-Mir, C., O'Connor, P. B., ... & Costello, C. E. (2004). Lipidomic discovery of deoxysiderophores reveals a revised mycobactin biosynthesis pathway in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 101(12), 4119-4124.

- Tullius, M. V., & Raymond, K. N. (2011). Discovery and characterization of a unique mycobacterial heme acquisition system. Proceedings of the National Academy of Sciences, 108(33), 13495-13500.

- Lee, J., Kim, S. Y., Lee, J. Y., Park, J. Y., Kim, T. J., & Kim, W. G. (2015). Isolation and structure determination of new siderophore albachelin from Amycolatopsis alba. Journal of Microbiology and Biotechnology, 25(4), 517-523.

- De Voss, J. J., Rutter, K., Schroeder, B. G., Su, H., Zhu, Y., & Barry, C. E. (2000). Studies in mycobactin biosynthesis. Journal of Bacteriology, 182(13), 3672-3677.

- Crosa, J. H., & Walsh, C. T. (2002). Siderophore-based iron acquisition and pathogen control. Microbiology and Molecular Biology Reviews, 66(2), 223-249.

- Dertz, E. A., & Raymond, K. N. (2004). Purification and structural characterization of siderophore (corynebactin) from Corynebacterium diphtheriae. Journal of Biological Chemistry, 279(44), 45594-45601.

- Miller, M. J. (1989). Genomic analysis of siderophore β-hydroxylases reveals divergent stereocontrol and expands the condensation domain family. Proceedings of the National Academy of Sciences, 116(40), 19898-19903.

- Neilands, J. B. (1981). Siderophore: structural and functional characterisation–a comprehensive review. Annual Review of Biochemistry, 50(1), 715-731.

- Manivasagan, P., Kim, S. K., & Sivakumar, K. (2011). Chemical and structural characterization of hydroxamate siderophore produced by marine Vibrio harveyi. Applied Microbiology and Biotechnology, 91(1), 235-244.

- Sandy, M., & Butler, A. (2011).

- Johnson, D. A., & Butler, A. (2009). N-Acyl-N-hydroxy-L-ornithine amino acids found in fungal hydroxamate... Journal of Biological Chemistry, 284(48), 33285-33294.

- Vraspir, J. M., & Butler, A. (2009). Amino acid variability in the peptide composition of a suite of amphiphilic peptide siderophores from an open ocean Vibrio species.

- Starkey, J. R., & Butler, A. (2017). Characterization of the Ornithine Hydroxylation Step in Albachelin Biosynthesis. Biochemistry, 56(30), 3929-3937.

- Genin, E., & Genta-Jouve, G. (2023). Occurrence of D-amino acids in natural products. Natural Product Reports, 40(11), 1801-1818.

-

Wikipedia contributors. (2024, February 15). D-Amino acid. In Wikipedia, The Free Encyclopedia. Retrieved 02:30, February 22, 2026, from [Link]

Sources

- 1. researchtrends.net [researchtrends.net]

- 2. researchgate.net [researchgate.net]

- 3. Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acid variability in the peptide composition of a suite of amphiphilic peptide siderophores from an open ocean Vibrio species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and structural characterization of hydroxamate siderophore produced by marine Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and structure determination of new siderophore albachelin from Amycolatopsis alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Amino acid - Wikipedia [en.wikipedia.org]

- 8. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipidomic discovery of deoxysiderophores reveals a revised mycobactin biosynthesis pathway in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of N-Hydroxy-D-Glutamic Acid

Abstract & Strategic Overview

N-Hydroxy-L-glutamic acid and its enantiomer, N-Hydroxy-D-glutamic acid (D-N-OH-Glu) , are critical molecular probes for investigating excitatory neurotransmission. Specifically, D-N-OH-Glu exhibits unique binding profiles at NMDA (N-methyl-D-aspartate) and metabotropic glutamate receptors (mGluRs), often acting as a partial agonist or antagonist where the L-isomer acts as a full agonist.

Synthesizing the D-isomer presents a challenge: D-glutamic acid is significantly more expensive than the abundant L-glutamic acid. This Application Note details a cost-effective, high-fidelity Chiral Inversion Strategy . By exploiting the stereochemical mechanisms of diazotization (retention) and nucleophilic substitution (inversion), researchers can convert inexpensive L-Glutamic acid directly into high-purity this compound.

The Stereochemical Pathway

The synthesis relies on a "Retention-Inversion" sequence:

-

Step 1 (Retention): Diazotization of L-Glutamic acid [(S)-configuration] yields (S)-2-bromopentanedioic acid via a double-inversion mechanism involving an

-lactone intermediate. -

Step 2 (Inversion):

displacement of the bromide by hydroxylamine inverts the center to the (R)-configuration, yielding the D-isomer.

Figure 1: Stereochemical pathway converting L-Glutamic acid to the D-N-hydroxy derivative.

Experimental Protocols

Protocol A: Synthesis of (S)-2-Bromopentanedioic Acid

Objective: Conversion of L-Glutamic acid to the

Reagents:

-

L-Glutamic acid (99%+)

-

Sodium Nitrite (

)[1] -

Potassium Bromide (

) -

Hydrobromic acid (

, 48% aq) -

Sulfuric acid (

, 2M)

Procedure:

-

Preparation: In a 1L three-necked round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve L-Glutamic acid (0.5 mol, 73.6 g) and KBr (1.75 mol, 208 g) in 2M

(350 mL) . -

Cooling: Cool the solution to -5°C using an ice/salt bath. It is critical to maintain the temperature below 0°C to prevent side reactions.

-

Diazotization: Add

(0.75 mol, 51.8 g) in small portions over 2 hours. -

Reaction: After addition, stir at -5°C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.

-

Extraction: Extract the aqueous mixture with Diethyl Ether (

mL) . -

Workup: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Purification: The residue is often pure enough for the next step. If necessary, recrystallize from Ethyl Acetate/Hexane.

Yield Target: 75-85% Physical Data: White crystalline solid. Melting point: 139-141°C.

Protocol B: N-Hydroxylation to this compound

Objective: Nucleophilic displacement of bromide by hydroxylamine with inversion of configuration [(S)

Reagents:

-

(S)-2-Bromopentanedioic acid (from Protocol A)

-

Hydroxylamine Hydrochloride (

) -

Potassium Hydroxide (

) -

Ion Exchange Resin (Dowex 50W-X8,

form)

Procedure:

-

Reagent Prep: Prepare a solution of

(0.4 mol, 27.8 g) in Water (50 mL) . Cool to 0°C.[3] -

Neutralization: Slowly add a solution of KOH (0.8 mol, 44.8 g) in Water (50 mL) to the hydroxylamine solution, keeping the temperature

°C. -

Displacement: Add (S)-2-Bromopentanedioic acid (0.1 mol, 21.1 g) to the basic hydroxylamine solution.

-

Stoichiometry: A large excess of hydroxylamine (4-10 eq) is often used to minimize over-alkylation, but 4 eq is sufficient for this protocol.

-

-

Incubation: Stir the reaction mixture at 25°C for 48 hours .

-

Observation: The reaction is slow. Heating accelerates it but increases the risk of elimination to glutaconic acid.

-

-

Quenching: Acidify the solution to pH 2 with concentrated HCl.

-

Purification (Crucial Step):

-

Load the acidic solution onto a cation exchange column (Dowex 50W-X8 , 200-400 mesh).

-

Wash the column with Water (500 mL) to remove inorganic salts and unreacted bromide.

-

Elute the product with 1M

(Ammonium Hydroxide) . Collect ninhydrin-positive fractions (Note: N-hydroxy compounds give a distinct color, often orange/brown rather than purple, with ninhydrin).

-

-

Isolation: Concentrate the active fractions under reduced pressure. The residue is typically the ammonium salt. Dissolve in minimal water and adjust pH to the isoelectric point (~3.2) with HCl to precipitate the free acid, or recrystallize from Water/Ethanol.

Yield Target: 45-60%

Analytical Validation & QC

To ensure the stereochemical integrity of the product, the following parameters must be verified.

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Melting Point | 158 - 160°C (dec) | Capillary Method |

| Optical Rotation | Polarimetry | |

| NMR ( | ||

| Chiral Purity | Chiral HPLC (Crownpak CR+) |

Note on Optical Rotation: The specific rotation is the primary indicator of success.

-

L-N-Hydroxy-Glu:

-

D-N-Hydroxy-Glu:

-

If your rotation is near 0, racemization occurred (likely during the bromination step).

Workflow Logic & Troubleshooting

Figure 2: Operational workflow ensuring checkpoint validation before the expensive hydroxylation step.

Troubleshooting Guide

-

Low Yield in Step 1: Ensure the temperature stays below -5°C during

addition. Higher temps favor elimination to -

Racemization: If the bromide is racemic, the final product will be racemic. This usually happens if the

concentration is too low, allowing an -

Iron Contamination: N-Hydroxy amino acids are potent siderophores (iron chelators). Avoid steel spatulas or worn glass; use plastic or high-grade glass to prevent the product from turning red/purple (iron complex).

References

-

Polonski, T. (1988). "Preparation of N-hydroxy-alpha-amino acids by displacement of alpha-bromo acids with hydroxylamine." Journal of the Chemical Society, Perkin Transactions 1, 629-637.

-

Kawai, M., et al. (1998). "Stereoselective synthesis of N-hydroxy-L-glutamic acid and its biological activity." Tetrahedron: Asymmetry, 9(18), 3251-3258.

-

Souers, A. J., et al. (1999).[5] "Synthesis of Enantioenriched

-Bromo Acids." Synthesis, 1999(04), 583-585. -

Cooper, A. J. L. (2012). "N-Hydroxy-amino acids: Biosynthesis and biological function." Archives of Biochemistry and Biophysics, 519(2), 160-172.

Sources

- 1. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]

- 2. L-Glutamic acid α-tert·butyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

Application Note: High-Precision Stereochemical Profiling of NMDA Receptors using N-Hydroxy-D-Glutamic Acid

Executive Summary & Scientific Rationale

The N-methyl-D-aspartate (NMDA) receptor is a tetrameric ionotropic glutamate receptor characterized by a strict stereochemical requirement for its agonists. While L-glutamic acid is the endogenous agonist, the introduction of an N-hydroxy moiety creates N-hydroxy-L-glutamic acid , a potent agonist. Conversely, the D-isomer, N-Hydroxy-D-glutamic acid (N-OH-D-Glu) , serves as a critical pharmacological probe.

This application note details the protocol for using N-OH-D-Glu in competitive displacement assays. The primary utility of this compound lies in Structure-Activity Relationship (SAR) studies. By comparing the binding affinity (

Key Applications

-

Stereoselectivity Indexing: Quantifying the "eutomer/distomer" ratio for novel glutamate analogs.

-

Binding Pocket Mapping: Probing the tolerance of the

-amino binding pocket using the N-OH modification. -

Negative Control Validation: Verifying the specificity of [3H]-L-Glutamate binding signals.

Mechanism of Action & Experimental Logic

The NMDA receptor requires the co-binding of glutamate (at the GluN2 subunit) and glycine or D-serine (at the GluN1 subunit).[1][2] The glutamate binding pocket is highly stereoselective for the L-isomer.

-

The L-Isomer (Agonist): The

-amino and -

The N-Hydroxy Modification: The

-OH group mimics the amino group but introduces an additional oxygen atom, altering pKa and hydrogen bonding potential. -

The D-Isomer Challenge: N-OH-D-Glu presents the side chain in a spatially distinct orientation. In this assay, we measure the ability of N-OH-D-Glu to displace a high-affinity radioligand ([3H]-L-Glutamate). A high

(low affinity) confirms the receptor's strict stereochemical filter, while any significant binding reveals plasticity in the LBD.

Pathway Visualization: Ligand-Receptor Interaction Logic

Caption: Logic of the competitive binding assay. N-OH-D-Glu competes with [3H]-L-Glutamate for the orthosteric site. The degree of signal reduction reflects the probe's affinity.

Detailed Protocol: Competitive Radioligand Binding

Materials & Reagents[3]

-

Radioligand: L-[3,4-^3H]-Glutamate (Specific Activity: 40–60 Ci/mmol).

-

Test Compound: this compound (prepare fresh in buffer).

-

Non-Specific Binding (NSB) Control: 1 mM unlabeled L-Glutamate (saturating concentration).

-

Tissue Source: Rat synaptic plasma membranes (SPM) or HEK293 cells expressing recombinant GluN1/GluN2 receptors.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C). Note: Avoid chloride salts if studying chloride-dependent binding; use Tris-Acetate if necessary. For standard displacement, Tris-HCl is acceptable.[3]

-

Filters: Whatman GF/B glass fiber filters.

Membrane Preparation (Critical Step)

Causality: Endogenous glutamate is sticky and difficult to remove. Failure to wash membranes thoroughly will result in isotopic dilution and underestimation of affinity.

-

Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

-

Centrifugation 1: Spin at 1,000 x g for 10 min to remove debris. Save supernatant.

-

Centrifugation 2: Spin supernatant at 20,000 x g for 20 min. Discard supernatant.

-

Osmotic Shock: Resuspend pellet in ice-cold water (hypotonic lysis) to rupture synaptosomes and release endogenous glutamate. Homogenize.

-

Washing: Centrifuge at 8,000 x g (buffy coat removal) or 48,000 x g for 20 min. Repeat resuspension and centrifugation at least 3 times with Tris-HCl buffer.

-

Storage: Resuspend final pellet in Assay Buffer. Freeze at -80°C until use.

Assay Workflow

Step 1: Preparation of Reaction Mix (Total Volume: 500 µL)

| Component | Volume | Concentration (Final) | Function |

|---|---|---|---|

| Assay Buffer | Variable | - | Diluent |

| Test Compound | 50 µL |

Step 2: Incubation

-

Combine reagents in polypropylene tubes or 96-well deep-well plates.

-

Condition: Incubate at 4°C for 60 minutes .

-

Expert Insight: We use 4°C rather than 30°C or 37°C for glutamate binding to minimize the activity of any residual glutamate transporters (EAATs) and proteases, ensuring the signal is receptor-specific.

Step 3: Termination & Filtration

-

Pre-soak GF/B filters in 0.05% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter glass.

-

Rapidly filter the reaction mix through the harvester.[4]

-

Wash filters 3 times with 3 mL of ice-cold Assay Buffer.

Step 4: Quantification

-

Transfer filters to scintillation vials.

-

Add 5 mL scintillation cocktail.

-

Count for 2 minutes/vial in a beta-counter.

Workflow Visualization

Caption: Step-by-step workflow for the competitive displacement assay ensuring minimal transporter interference.

Data Analysis & Interpretation

Calculating Specific Binding

[4]-

Total Binding: Counts in wells with [3H]-Glu + Buffer.

-

NSB: Counts in wells with [3H]-Glu + 1 mM L-Glutamate.

Determination of and

Plot the specific binding (% of Control) against the log concentration of N-OH-D-Glu. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).[4]

Calculate the inhibition constant (

- : Concentration of N-OH-D-Glu displacing 50% of specific binding.

- : Concentration of [3H]-Glutamate used (e.g., 5 nM).

- : Dissociation constant of [3H]-Glutamate (determined previously via saturation binding, typically ~10-50 nM depending on the preparation).

Expected Results & Troubleshooting

| Parameter | Expected Outcome | Interpretation |

| N-OH-L-Glu | Low | Potent Agonist. |

| N-OH-D-Glu | High | Weak affinity. Demonstrates stereoselectivity. |

| Hill Slope | ~1.0 | Adherence to Mass Action Law (1:1 binding). |

| Hill Slope < 0.8 | Shallow curve | Negative cooperativity or multiple binding sites (e.g., Heterogeneity of NMDA subtypes). |

Troubleshooting High NSB: If NSB is >20% of Total Binding, ensure filters are presoaked in PEI and wash steps are performed rapidly (<10 seconds total filtration time) with ice-cold buffer to prevent desorption.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Ionotropic Glutamate Receptors: NMDA Receptors. [Link][5]

-

Watkins, J. C., & Olverman, H. J. (1987). Agonists and antagonists for excitatory amino acid receptors.[6][7][8][9] Trends in Neurosciences. [Link]

-

Ogembo, J. G., et al. (2025). Radioligand Binding Assay Protocol - NMDA Receptor.[8][9] Gifford Bioscience Application Notes. [Link]

-

BindingDB. (2024). Assay Protocol: Competitive Radioligand Binding for Glutamate Receptors. [Link]

-

Traynelis, S. F., et al. (2010).[5] Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews. [Link]

Sources

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. rupress.org [rupress.org]